6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride
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Overview
Description
6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride is a compound that features a pyridine ring substituted with an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and imidazole rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . They are known to interact with various cellular proteins , and some imidazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .
Mode of Action
One of the known actions of imidazole-containing compounds is the addition of a myristoyl group to the n-terminal glycine residue of certain cellular proteins . This modification can influence protein function and cellular processes.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s worth noting that the compound is a solid at room temperature and has a predicted melting point of 13746° C . These properties could potentially influence its stability and efficacy under different environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that imidazole compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and properties of the imidazole compound .
Cellular Effects
Some imidazole compounds have been shown to have antiproliferative activities against certain types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of imidazole compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of imidazole compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It is known that imidazole compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that imidazole compounds can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that imidazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride typically involves the condensation of 2-methylimidazole with a suitable pyridine derivative. One common method includes the reaction of 2-methylimidazole with 3-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Comparison with Similar Compounds
Similar Compounds
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
- 2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
- Imidazo[1,2-a]pyridine analogues
Uniqueness
6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride is unique due to the specific substitution pattern on the pyridine and imidazole rings. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-(2-methylimidazol-1-yl)pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c1-7-11-4-5-13(7)9-3-2-8(10)6-12-9;/h2-6H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFADPCFGGSODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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